3-(2,3-Dimethylphenoxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with a 2,3-dimethylphenoxy group. The molecular formula of this compound is , and it has a molecular weight of approximately 191.27 g/mol . Azetidines, including this compound, are known for their unique structural properties, which contribute to their reactivity and potential applications in various fields, particularly in medicinal chemistry.
This compound falls under the category of azetidines, which are saturated cyclic amines containing one nitrogen atom within a four-membered ring. Azetidines are classified as strained compounds due to their small ring size, leading to distinctive chemical reactivity compared to other cyclic amines. The specific substitution pattern of 3-(2,3-Dimethylphenoxy)azetidine may impart unique pharmacological properties, making it an interesting subject for research and application in drug development .
The synthesis of 3-(2,3-Dimethylphenoxy)azetidine typically involves the reaction of 2,3-dimethylphenol with an azetidine precursor. Common synthetic routes include:
The structure of 3-(2,3-Dimethylphenoxy)azetidine can be described as follows:
The InChI representation for this compound is: InChI=1S/C12H17NO/c1-8-4-3-5-11(9(8)2)13-10-6-12-7-10/h3-5,10-11H,6-7H2,1-2H3
. This structure contributes to its chemical properties and potential interactions with biological targets .
3-(2,3-Dimethylphenoxy)azetidine can undergo various chemical reactions:
The mechanism of action for 3-(2,3-Dimethylphenoxy)azetidine involves its interaction with specific molecular targets within biological systems. The strained nature of the azetidine ring allows it to participate in various chemical reactions that may lead to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, potentially influencing biological pathways . Further studies are needed to elucidate its specific molecular targets and therapeutic potential.
The physical properties of 3-(2,3-Dimethylphenoxy)azetidine include:
While specific data on melting point and boiling point are not readily available, general properties of azetidines suggest that they may exhibit moderate volatility and solubility in organic solvents due to their polar nature from the nitrogen atom in the ring .
3-(2,3-Dimethylphenoxy)azetidine has several potential applications:
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1